molecular formula C8H7NO4 B1295978 1-(2-Hydroxy-3-nitrophenyl)ethanone CAS No. 28177-69-7

1-(2-Hydroxy-3-nitrophenyl)ethanone

Cat. No.: B1295978
CAS No.: 28177-69-7
M. Wt: 181.15 g/mol
InChI Key: XQZGSPSZLMKODN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary targets of 1-(2-Hydroxy-3-nitrophenyl)ethanone are currently unknown . This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles in biological systems.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Biochemical Analysis

Biochemical Properties

1-(2-Hydroxy-3-nitrophenyl)ethanone plays a significant role in biochemical reactions, particularly in the formation of oximes and hydrazones. It interacts with enzymes such as hydroxylamine and hydrazine, facilitating the formation of oximes and hydrazones through nucleophilic addition reactions

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with specific enzymes can lead to changes in the levels of certain metabolites, thereby impacting cellular functions . Additionally, its effects on gene expression can result in altered cellular responses, making it a valuable tool for studying cellular mechanisms.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can form reversible hemiketals with oxygen and irreversible oximes with nitrogen, depending on the nucleophile involved . These interactions can lead to enzyme inhibition or activation, as well as changes in gene expression, providing insights into its biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under inert atmospheric conditions at temperatures between 2-8°C . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring its stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and gene expression. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of metabolic processes . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which can metabolize the compound through hydroxylation and epoxidation pathways . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation, affecting its activity and function . Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming 1-(2-Hydroxy-3-aminophenyl)ethanone.

    Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted phenyl ethanones, aminophenyl ethanones, and other derivatives that can be further utilized in organic synthesis and industrial applications.

Scientific Research Applications

1-(2-Hydroxy-3-nitrophenyl)ethanone has a wide range of scientific research applications:

Comparison with Similar Compounds

1-(2-Hydroxy-3-nitrophenyl)ethanone can be compared with other similar compounds, such as:

    2-Hydroxy-3-nitroacetophenone: Similar in structure but differs in the position of the nitro group.

    1-(4-Methoxy-3-nitrophenyl)ethanone: Contains a methoxy group instead of a hydroxyl group.

    1-(2-Hydroxy-5-nitrophenyl)ethanone: The nitro group is positioned differently on the phenyl ring.

The uniqueness of this compound lies in its specific functional groups and their positions, which influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-(2-hydroxy-3-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5(10)6-3-2-4-7(8(6)11)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZGSPSZLMKODN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30296838
Record name 1-(2-hydroxy-3-nitrophenyl)ethanone
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Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28177-69-7
Record name 2′-Hydroxy-3′-nitroacetophenone
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Record name NSC 111935
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Record name 28177-69-7
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Record name 1-(2-hydroxy-3-nitrophenyl)ethanone
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Record name 1-(2-Hydroxy-3-nitrophenyl)-ethanone
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Synthesis routes and methods

Procedure details

10.0 g of 2-hydroxyacetophenone is dissolved in 60 ml of glacial acetic acid. 10.4 ml of nitric acid (specific gravity=1.40) is then added over 2 hours at room temperature. The mixture is stirred for 17 hours, then poured onto ice and the resulting precipitate (containing both the 3- and 5-nitro isomers) collected. The isomers are separated by HPLC to give 4.0 g of 2-hydroxy-3-nitroacetophenone.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
10.4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
3- and 5-nitro
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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